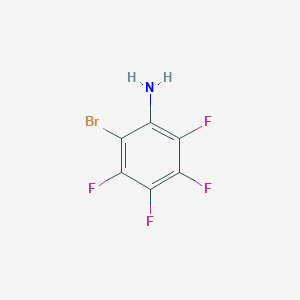

2-Bromo-3,4,5,6-tetrafluoroaniline

Description

Contextualization within Perfluorinated Aromatic Amines and Haloanilines

Perfluorinated aromatic amines are a class of compounds where all hydrogen atoms on the aromatic ring are replaced by fluorine. This substitution dramatically alters the electronic properties of the molecule, making the aromatic ring electron-deficient. This increased electron deficiency enhances the stability of the molecule and can influence its reactivity in chemical transformations. researchgate.net

Haloanilines, on the other hand, are anilines substituted with one or more halogen atoms. These compounds are widely utilized as versatile intermediates in organic synthesis. The halogen atom provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures.

2-Bromo-3,4,5,6-tetrafluoroaniline uniquely belongs to both of these classes. The presence of the four fluorine atoms imparts the characteristic properties of a perfluorinated system, while the bromine atom at the 2-position serves as a key functional group for synthetic manipulation. This dual nature allows chemists to leverage the properties of both perfluorination and halogenation in a single, powerful reagent.

Importance as a Versatile Building Block in Synthetic Organic Chemistry

The true value of this compound lies in its utility as a versatile building block. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The tetrafluorinated aniline (B41778) core is often incorporated into larger molecules to enhance their properties. For instance, in medicinal chemistry, the introduction of a fluorinated aromatic ring can improve a drug's metabolic stability, lipophilicity, and binding affinity to its target protein. Similarly, in materials science, the incorporation of fluorinated moieties can lead to materials with desirable properties such as thermal stability and hydrophobicity.

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound is focused on expanding its synthetic utility and exploring its application in the development of new functional molecules. Key research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to utilize this compound in organic synthesis. This includes the development of new catalysts and reaction conditions for cross-coupling reactions, as well as the exploration of novel transformations of the aniline functionality.

Synthesis of Biologically Active Compounds: A significant area of research is the use of this compound as a starting material for the synthesis of new drug candidates. The unique electronic properties of the tetrafluorinated ring make it an attractive scaffold for the design of enzyme inhibitors and other therapeutic agents.

Creation of Advanced Materials: Researchers are investigating the incorporation of the this compound motif into polymers and other materials to create substances with enhanced thermal, chemical, and optical properties.

The future of research on this compound is likely to see a continued focus on these areas, with an increasing emphasis on sustainable and green chemical processes. As our understanding of the unique properties of fluorinated compounds grows, so too will the applications of versatile building blocks like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2BrF4N |

|---|---|

Molecular Weight |

243.98 g/mol |

IUPAC Name |

2-bromo-3,4,5,6-tetrafluoroaniline |

InChI |

InChI=1S/C6H2BrF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2 |

InChI Key |

FZHXUWZWOLOMJW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3,4,5,6 Tetrafluoroaniline and Its Derivatives

Direct Halogenation Strategies

Direct halogenation of polyfluorinated anilines presents a significant challenge due to the competing electronic effects of the activating amino group and the deactivating fluorine substituents. The development of highly regioselective methods is crucial for the synthesis of specific isomers.

Regioselective Bromination of 2,3,4,5-Tetrafluoroaniline (B1294667)

The synthesis of 2-Bromo-3,4,5,6-tetrafluoroaniline can be achieved through the direct bromination of 2,3,4,5-tetrafluoroaniline. The amino group in the starting material directs electrophilic substitution, while the fluorine atoms have a deactivating effect on the aromatic ring. In this specific substitution pattern, the position ortho to the amino group and meta to a fluorine atom is the most favored site for bromination.

While specific peer-reviewed experimental protocols for this exact transformation are not extensively detailed in publicly available literature, the commercial availability of this compound with 2,3,4,5-tetrafluoroaniline listed as its precursor suggests that direct bromination is a viable and utilized industrial synthetic route chemsrc.com. The reaction likely proceeds by treating 2,3,4,5-tetrafluoroaniline with a suitable brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in an appropriate solvent system.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is paramount to achieving high yields and selectivity in the bromination of polyfluoroanilines. For related, less fluorinated anilines, various catalyst systems have been developed to enhance the efficiency and regioselectivity of bromination.

For instance, the bromination of anilines can be achieved with high para-selectivity using copper(II) bromide in ionic liquids, which offers a milder and more environmentally friendly alternative to traditional methods. scbt.com This approach avoids the need for protecting groups and harsh reagents. scbt.com

Palladium-catalyzed C-H bond functionalization has also emerged as a powerful tool for the regioselective halogenation of aromatic compounds. chemicalbook.comsigmaaldrich.comchemsrc.comresearchgate.net For aniline (B41778) derivatives, palladium catalysts can direct bromination to the meta position, a challenging transformation using classical electrophilic substitution. chemicalbook.comsigmaaldrich.comchemsrc.comresearchgate.net The choice of ligand and additive is critical in these systems to control the regioselectivity and catalytic activity. While not specifically documented for 2,3,4,5-tetrafluoroaniline, these advanced catalytic methods represent the forefront of research in this area and could potentially be adapted for its selective bromination.

Synthesis of Analogues and Related Brominated Tetrafluoroanilines

The synthesis of constitutional isomers of bromotetrafluoroaniline often requires different starting materials and synthetic strategies, reflecting the profound influence of substituent positioning on the reactivity of the aromatic ring.

Preparation of 4-Bromo-2,3,5,6-tetrafluoroaniline

The synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline involves the direct bromination of 2,3,5,6-tetrafluoroaniline (B1293806). In this isomer, the position para to the amino group is vacant and is the most activated position for electrophilic substitution.

A general procedure for the bromination of a related compound, 2,6-difluoroaniline, involves dissolving the aniline in acetic acid and adding bromine dropwise at room temperature. chemicalbook.com This method, with a reported yield of 92% for 4-bromo-2,6-difluoroaniline, provides a strong indication of the likely conditions for the synthesis of the tetrafluorinated analogue. chemicalbook.com The reaction is typically followed by a workup procedure to neutralize the acid and remove any unreacted bromine.

Below is a table summarizing the reaction conditions for the synthesis of a difluorinated analogue, which can be considered indicative for the tetrafluorinated compound.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 2,6-Difluoroaniline | Bromine | Acetic Acid | Room Temp. | 15 min | 92% |

Table 1: Reaction conditions for the synthesis of 4-Bromo-2,6-difluoroaniline, a structural analogue of 4-Bromo-2,3,5,6-tetrafluoroaniline. chemicalbook.com

Convergent Synthesis Approaches Utilizing this compound as a Key Precursor

Convergent synthesis is a strategy that involves the preparation of complex molecules from several independently synthesized fragments that are then joined together. This compound is a valuable building block in such approaches due to the presence of two distinct reactive sites: the amino group and the carbon-bromine bond.

The amino group can be readily transformed into a variety of other functional groups or used in coupling reactions, such as amide bond formation. The bromine atom, on the other hand, is well-suited for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This orthogonality allows for the selective, stepwise elaboration of the molecule.

While specific, large-scale convergent syntheses employing this compound are not widely reported in readily accessible literature, its potential is evident from the vast number of cross-coupling methodologies available for aryl bromides. A hypothetical convergent synthesis could involve the initial modification of the aniline, followed by a subsequent cross-coupling reaction at the bromine-substituted position to assemble a complex molecular architecture.

Elucidating the Reactivity and Chemical Transformations of 2 Bromo 3,4,5,6 Tetrafluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the tetrafluorinated ring system in 2-Bromo-3,4,5,6-tetrafluoroaniline makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of various functional groups.

The introduction of sulfur-containing moieties can be effectively achieved through thiolation reactions. Copper(I)-mediated reactions, for instance, facilitate the substitution of a fluorine atom with a thiol group. While specific examples with cuprous propanethiolate and this compound are not detailed in the provided search results, the general principle of copper-assisted nucleophilic substitution on halogenated aromatic compounds is a well-established synthetic strategy. These reactions typically proceed by the formation of a copper thiolate species, which then attacks the electron-deficient aromatic ring.

The creation of thioether linkages, particularly those bridging to other perfluorinated systems, is a significant transformation. These reactions often involve the reaction of the aniline (B41778) with a suitable perfluorinated thiol or its precursor. The high electrophilicity of the perfluorinated ring facilitates the nucleophilic attack by the sulfur species, leading to the formation of a stable thioether bridge. This strategy is crucial for the synthesis of complex molecules where two perfluorinated units are linked.

Cross-Coupling and Dehalogenation Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

The bromine atom in this compound is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov These reactions allow for the introduction of a wide variety of aryl, and alkynyl groups. nih.gov The choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.govrsc.org However, side reactions can occur. For instance, depending on the reaction conditions, competitive substitution of the fluorine atoms or diarylation of the amino group can be observed. nih.gov The presence of multiple reactive sites on the molecule necessitates careful optimization to favor the desired transformation.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Product Type | Reference |

| 4-Bromo-6H-1,2-oxazines and Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-substituted 6H-1,2-oxazines | nih.gov |

| 4-Bromo-6H-1,2-oxazine and Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-substituted 6H-1,2-oxazines | nih.gov |

| Aryl halides and Fluoroalkylamines | [Pd(allyl)Cl]₂, AdBippyPhos, KOPh | Fluorinated anilines | nih.gov |

This table provides examples of palladium-catalyzed cross-coupling reactions on similar bromo-substituted heterocyclic and aromatic compounds, illustrating the general applicability of these methods.

Debromination, the removal of the bromine atom, can be both a desired transformation and an unwanted side reaction. Reductive debromination can be achieved using various reagents, such as sodium borohydride (B1222165) in the presence of a palladium catalyst or nickel and hydrazine. google.com In the context of cross-coupling reactions, debromination can occur as a side pathway, particularly under harsh reaction conditions or in the presence of certain reducing agents. The mechanism of debromination often involves the formation of an organometallic intermediate, which is then protonated or undergoes reductive elimination to yield the debrominated product.

Intramolecular Cyclization and Heterocycle Formation

The strategic placement of the amino and bromo groups, along with the activating effect of the fluorine atoms, makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. ekb.egnih.govelsevierpure.com Intramolecular cyclization reactions can be triggered by forming a new bond between the nitrogen of the amino group and a carbon atom of the aromatic ring, often following an initial substitution or coupling reaction at the bromine position. This can lead to the formation of fused heterocyclic systems. For example, a reaction sequence involving an initial N-arylation followed by an intramolecular cyclization can be a powerful strategy for constructing complex polycyclic aromatic amines. The synthesis of various N-heterocycles can be achieved through modular approaches involving bifunctional reagents that react with the aniline derivative. nih.gov

Reactivity of the Aniline Moiety

The amino group of this compound is a primary site for a variety of chemical modifications, including amination reactions and the formation of imine and amide derivatives.

Detailed research findings specifically documenting the amination reactions or further derivatization at the nitrogen center of this compound were not available in the reviewed literature. While N-alkylation and N-arylation are common reactions for anilines, specific conditions and outcomes for this particular fluorinated compound have not been described.

The scientific literature reviewed did not provide specific examples of the condensation of this compound with aldehydes or ketones to form imine (Schiff base) derivatives. Similarly, detailed procedures for the formation of amide derivatives through the acylation of this compound were not found. The general reactivity of anilines in these transformations is well-known, but specific studies on this highly halogenated substrate are not presently documented.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,4,5,6 Tetrafluoroaniline and Its Chemical Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. For a compound like 2-Bromo-3,4,5,6-tetrafluoroaniline, a multi-nuclear approach is essential for a complete structural assignment.

A combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy provides a full picture of the carbon skeleton, the attached protons, and the fluorine substituents.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a broad singlet for the two amine (-NH₂) protons. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the fluorinated and brominated benzene (B151609) ring. For comparison, the amine protons in similar halogenated anilines often appear in the range of 3.5-5.0 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for this molecule and would display four distinct signals corresponding to the four fluorine atoms on the aromatic ring. The chemical shifts and, importantly, the coupling constants (J-couplings) between the fluorine atoms would provide definitive information about their relative positions. The fluorine atom at position 3 would be coupled to the fluorine atoms at positions 4 and 2 (if present), and similarly for the other fluorine atoms. The typical chemical shift range for aromatic fluorine atoms is between -100 and -170 ppm relative to CFCl₃.

¹³C NMR: The ¹³C NMR spectrum would reveal six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the bromine (C2) would be significantly influenced by the heavy atom effect. The carbon bearing the amino group (C1) and the four carbons attached to fluorine atoms (C3, C4, C5, C6) would have their chemical shifts determined by the combined electronic effects of the substituents. The chemical shifts for carbons bonded to fluorine will typically be in the range of 130-160 ppm and will show characteristic C-F coupling.

Table 1: Predicted NMR Data for this compound (based on related compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling Information |

|---|---|---|

| ¹H | 3.5 - 5.0 | br s (amine protons) |

| ¹⁹F | -130 to -170 | 4 distinct multiplets with complex F-F couplings |

To further probe the structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for the title compound due to the lack of proton-proton coupling on the aromatic ring, but could be useful for derivatives with more protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the carbon signals with their directly attached protons. For this compound, it would confirm the absence of protons on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for assigning the quaternary carbons by showing correlations between protons and carbons over two or three bonds. The amine protons would show correlations to C1, C2, and C6.

¹⁹F-¹⁹F COSY: This experiment would be essential to trace the connectivity of the fluorine atoms and aid in the assignment of their signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This could provide information on the through-space proximity of atoms, which can help in determining the preferred conformation of the amino group relative to the bulky bromine substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching are anticipated in the 1100-1400 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, generally between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric N-H stretching vibration may also be observed. The C-Br stretching vibration is also typically Raman active.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong / Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong / Strong |

| C-N Stretch | 1250 - 1350 | Medium / Medium |

| C-F Stretch | 1100 - 1400 | Strong / Medium |

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

Table 3: Hypothetical Crystal Data for this compound (Based on Analogs)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this molecule would likely proceed through several key pathways:

Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, leading to a fragment ion [M-Br]⁺.

Loss of HCN: Following or preceding other fragmentations, the aniline (B41778) ring can lose a molecule of hydrogen cyanide (HCN).

Ring Fragmentation: The tetrafluorinated benzene ring can undergo complex fragmentation, leading to various smaller fluorinated ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| 243/245 | [C₆H₂BrF₄N]⁺ (Molecular Ion) |

| 164 | [C₆H₂F₄N]⁺ (Loss of Br) |

| 137 | [C₅HF₄]⁺ (Loss of Br and HCN) |

Computational Chemistry and Theoretical Investigations Applied to 2 Bromo 3,4,5,6 Tetrafluoroaniline Systems

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. While extensive DFT studies have been conducted on related halogenated anilines, specific research focusing solely on 2-Bromo-3,4,5,6-tetrafluoroaniline is not widely documented in publicly available literature. However, the theoretical principles of DFT provide a clear framework for how such an investigation would proceed. For instance, a study on the related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) utilized DFT calculations to analyze its vibrational spectra and molecular geometry. researchgate.net

Calculation of Ionization Potentials and Redox Characteristics

The ionization potential, the energy required to remove an electron, and the redox characteristics are fundamental electronic properties that dictate a molecule's reactivity, particularly in electrochemical applications. These parameters can be precisely calculated using DFT. Such calculations for this compound would involve optimizing the geometry of the neutral molecule and its corresponding cation, allowing for the determination of the energy difference. This data is crucial for predicting its behavior in charge-transfer processes.

Elucidation of Reaction Mechanisms and Energy Landscapes

DFT is an invaluable tool for mapping the energetic pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction energy landscape can be constructed. For this compound, this could be applied to understand its synthesis, degradation, or its participation in further chemical transformations. These computational maps are essential for optimizing reaction conditions and predicting potential byproducts.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional arrangement of atoms, or conformation, significantly influences a molecule's properties and reactivity. DFT calculations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. Furthermore, while tautomerism is less common in anilines compared to other aromatic systems, DFT could definitively predict the relative energies of any potential tautomers, thus determining their equilibrium populations.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Beyond the stable points on a potential energy surface, the transient species that dictate the course of a reaction—intermediates and transition states—can be modeled using quantum chemistry. For reactions involving this compound, these calculations would provide detailed geometric and electronic information about these fleeting structures. Understanding the nature of these species is key to a mechanistic understanding of its chemical behavior.

Applications of 2 Bromo 3,4,5,6 Tetrafluoroaniline in Contemporary Organic Synthesis and Advanced Materials Research

Synthesis of Novel Organic Building Blocks

The strategic placement of reactive sites on the 2-Bromo-3,4,5,6-tetrafluoroaniline ring allows for its elaboration into more complex and functionally diverse molecules.

Precursor for Complex Fluorinated Aromatics and Heterocycles

This compound is a key starting material for synthesizing intricate fluorinated compounds, including fused-ring heterocyclic systems. The bromine atom can be readily substituted through nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the fluorine atoms on the ring.

A notable example is its use in the preparation of N-tetrafluorophenyl benzamidines, which are precursors to fused-ring thiadiazines. vanderbilt.edu In a documented synthesis, this compound undergoes a thiolation reaction with cuprous propanethiolate in dimethylformamide (DMF) with cesium carbonate as the base. vanderbilt.edu This reaction displaces the bromine atom to form a thioether, which is a key intermediate for further cyclization reactions to build the thiadiazine core. vanderbilt.edu

Table 1: Synthesis of Thioether Intermediate from this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|

Furthermore, this aniline (B41778) derivative is instrumental in constructing the core of perfluorinated phenothiazines. google.com A multi-step synthesis begins with the bromination of 2,3,4,5-tetrafluoroaniline (B1294667) to produce this compound. google.com This intermediate is then reacted with a copper thiophenolate complex, leading to the formation of a thioether that bridges two distinct fluorinated phenyl rings. A subsequent intramolecular reaction, involving the deprotonation of the aniline's amino group, facilitates a ring-closing reaction to form the complex octafluorophenothiazine structure. google.com

Development of Functionalized Crosslinking Agents

While the amine and bromo- functionalities present in this compound offer theoretical attachment points for creating cross-linked structures, specific documented applications in the development of functionalized crosslinking agents are not extensively detailed in the surveyed scientific literature.

Materials Science Applications

The strong electron-withdrawing properties imparted by the fluorine atoms make derivatives of this compound prime candidates for use in materials science, particularly in the field of electrochemistry.

Precursor for Electroactive Polymers and Redox-Active Molecules

The compound is a validated precursor for sophisticated redox-active molecules designed for high-performance energy storage systems. Its derivatives have been engineered to function as redox shuttles, which provide crucial overcharge protection for high-voltage lithium-ion batteries. google.com

A key application of this compound is in the convergent, multi-step synthesis of N-ethyl-1,2,3,4,6,7,8,9-octafluorophenothiazine (OFEPT). google.com This highly fluorinated phenothiazine (B1677639) derivative was specifically designed as a redox shuttle for high-voltage cathodes. google.com

The synthesis pathway relies on building the phenothiazine core from fluorinated benzene (B151609) derivatives. The initial step involves the bromination of 2,3,4,5-tetrafluoroaniline. The resulting this compound is then coupled with bis(2,3,4,5,6-pentafluorothiophenolate) copper(II). This reaction forms a critical thioether linkage between the two fluorinated rings. The phenothiazine ring system is then created through a deprotonation-driven cyclization, where the newly formed amide ion attacks an adjacent ring to close the central, sulfur- and nitrogen-containing ring. The final step is an alkylation reaction that adds an ethyl group to the nitrogen atom, yielding the target OFEPT molecule. google.com

The electrochemical properties of OFEPT, the derivative synthesized from this compound, have been thoroughly investigated. Cyclic voltammetry studies revealed that OFEPT exhibits a reversible oxidation potential at 4.3 V versus Li+/Li. google.com This high oxidation potential makes it one of the first phenothiazine derivatives suitable for providing overcharge protection for high-voltage cathodes, such as those used in NCA (Lithium Nickel Cobalt Aluminum Oxide) cells. google.com The function of the redox shuttle is to mitigate excess current during an overcharge event by physically "shuttling" electrons between the electrodes via reversible oxidation and reduction reactions at the electrode-electrolyte interfaces. google.com

Table 2: Properties of OFEPT Redox Shuttle Derivative

| Compound Name | Synthetic Precursor | Reversible Oxidation Potential (vs. Li⁺/Li) | Application | Reference |

|---|

Role in the Synthesis of Components for Organic Electronic Devices and Surface Functionalization

The development of advanced materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), relies on the synthesis of novel organic semiconductors with tailored properties. Polyhalogenated aromatic compounds are crucial intermediates in creating materials for various layers within these devices, including hole transport layers (HTLs) and emissive layers.

This compound serves as a versatile precursor for such materials. The amino group can be a nucleophile or be transformed into other functional groups, while the bromo-substituent is ideal for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are fundamental for constructing the complex π-conjugated systems required for charge transport and light emission. For instance, primary aryl amines are reacted with aryl halides to build larger, conjugated triarylamine structures, which are common motifs in OLED materials. researchgate.net The presence of a bromine atom, as in 2-bromotriphenylene (B175828), facilitates its use as an intermediate for synthesizing hole transport or host materials. ossila.com The highly fluorinated ring of this compound can enhance the electron-accepting properties and thermal stability of the final material, which are desirable characteristics for efficient and long-lasting OLEDs. nih.gov

In the realm of surface functionalization, aniline derivatives are used to modify the chemical and physical properties of surfaces. rsc.org For example, para-substituted anilines have been used to functionalize carbon nanodots, which alters their photoluminescence properties for potential use in light-emitting devices. The amine group of this compound can be used to anchor the molecule to a substrate, while the bromo-substituent remains available for further reactions, allowing for the stepwise construction of complex surface architectures. This approach is valuable for creating surfaces with specific wettability, conductivity, or biocompatibility. rsc.orglu.se

| Building Block Class | Example Compound | Application Area | Synthetic Utility | Relevant Citations |

| Brominated Aromatics | 2-Bromotriphenylene | OLED Intermediates | Synthesis of Hole Transport and Host Materials | ossila.com |

| Primary Aryl Amines | General Aryl Amines | OLED Materials | Synthesis of Triarylamines via Palladium Catalysis | researchgate.net |

| Substituted Anilines | para-substituted Anilines | Surface Functionalization | Modification of Carbon Nanodots for Photoluminescence Control |

Development of Advanced Probes for Fluorescence Imaging and Sensing

Fluorescent probes are indispensable tools in chemical and biological research for visualizing and quantifying specific analytes or environmental changes. The design of these probes often involves combining a fluorophore core with a recognition moiety that selectively interacts with the target. Halogenated and amine-substituted aromatics are frequently used as precursors in the synthesis of these complex molecules.

This compound can act as a key intermediate in the synthesis of novel fluorescent dyes. The amine group can be readily diazotized and converted to a variety of other functional groups, or it can be used in condensation reactions to build heterocyclic systems that form the core of a fluorophore. The bromine atom provides a reactive handle for introducing the fluorophore unit or the analyte-recognition site via cross-coupling chemistry. The heavy fluorination of the benzene ring can tune the electronic properties of the resulting dye, influencing its absorption and emission wavelengths and potentially increasing its photostability and quantum yield. nih.gov For example, brominated building blocks like 2-bromotriphenylene can be used as intermediates for embedding fluorescent probes in sensors. ossila.com The synthesis of complex fluorescent probes often relies on a modular strategy where different fragments are combined, a process for which polyfunctional building blocks like this compound are well-suited. nih.govrice.edu

| Probe Development Area | Synthetic Strategy | Role of Halogenated Aniline | Desired Outcome | Relevant Citations |

| Tunable Fluorophores | Site-selective Sonogashira reactions on polychloropyridines | Precursor to build push-pull systems | Control over absorption/emission and high quantum yields | nih.gov |

| Sensor Intermediates | Functionalization of brominated polycyclic aromatics | Core structure for attaching other moieties | Embedding probes for sensors and biomedical applications | ossila.com |

| Chiral Recognition Probes | Multi-step synthesis of BINOL-based frameworks | Versatile building block for constructing complex scaffolds | Enantioselective detection of biological molecules like amino acids | nih.gov |

Chemical Biology Research

In chemical biology, small molecules are used to probe and modulate biological processes. The synthesis of biologically active compounds, such as enzyme inhibitors, often requires intermediates that allow for the systematic variation of substituents to optimize potency and selectivity.

Synthetic Intermediate in the Discovery and Elucidation of Protein Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and numerous kinase inhibitors have been developed for cancer therapy. nih.govmdpi.com The core structures of many of these inhibitors are derived from heterocyclic scaffolds decorated with various substituents that occupy specific pockets in the enzyme's active site.

The synthesis of these inhibitors often employs halogenated anilines as key starting materials. For instance, research into tyrosine kinase inhibitors has utilized 3-bromoaniline (B18343) to introduce the m-bromoanilino fragment, which was found to be important for inhibitory activity against certain receptor tyrosine kinases. drugbank.com Similarly, this compound can serve as a valuable scaffold in medicinal chemistry. Its amino group can be used to construct a central heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine), while the bromotetrafluorophenyl moiety can be directed into a binding pocket of the target protein. The fluorine atoms can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues, potentially enhancing binding affinity and selectivity. nih.gov The bromine atom also offers a vector for further modification to explore structure-activity relationships, a critical process in drug discovery. drugbank.comnih.gov

| Kinase Inhibitor Development | Precursor Example | Role of Precursor | Target Kinase Family (Example) | Relevant Citations |

| Pyrrolo[2,3-d]pyrimidines | 3-Bromoaniline | Provides the bromoanilino moiety for displacement reaction | EGFR, PDGFR-beta, VEGFR-2 | drugbank.com |

| General Kinase Inhibitors | Various anilines | Core structural motif in many approved inhibitors | Bcr-Abl, EGFR, VEGFR | nih.gov |

| Drug Discovery Scaffolds | Polyfluorinated compounds | Introduction of fluorine to improve metabolic stability and binding affinity | Various | nih.gov |

Future Research Directions and Emerging Frontiers for 2 Bromo 3,4,5,6 Tetrafluoroaniline

Development of Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve efficiency. Future research on 2-Bromo-3,4,5,6-tetrafluoroaniline is expected to focus on developing more sustainable and environmentally benign synthetic routes. Traditional methods for the synthesis of halogenated anilines can involve harsh reagents and generate significant waste. nih.gov

Emerging eco-friendly approaches that could be applied to the synthesis of this compound include:

Enzymatic Catalysis: The use of enzymes, such as peroxidases, has been shown to be effective in the polymerization of aniline (B41778). Exploring enzymatic routes for the specific halogenation and amination of fluorinated precursors could offer a biocompatible and less hazardous alternative to conventional chemical methods.

Solvent-Free and Aqueous Conditions: Moving away from volatile organic solvents is a core principle of green chemistry. Research into solid-state reactions or conducting syntheses in water could significantly reduce the environmental footprint. nih.govresearchgate.net For instance, a method for synthesizing acetanilide (B955) from aniline has been developed using a benign and inexpensive magnesium sulphate-glacial acetic acid system, avoiding toxic acetic anhydride. ijtsrd.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields, better process control, and reduced waste generation.

Catalyst-Free Methods: Some modern synthetic methods are eliminating the need for metal catalysts, which can be toxic and costly. nih.gov Investigating catalyst- and solvent-free conditions for the amination of appropriate precursors could lead to a cleaner synthesis of the target molecule.

A patent for the production of 2,3,5,6-tetrafluoroaniline (B1293806) highlights a method with high yield and straightforward separation, which are key aspects of a sustainable process. google.com Future work could adapt such methodologies for the synthesis of this compound, focusing on atom economy and waste minimization.

| Potential Eco-Friendly Synthetic Strategy | Key Advantages | Relevant Research Area |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradability of catalyst. | Biocatalysis, Green Chemistry |

| Solvent-Free/Aqueous Synthesis | Reduced use of hazardous solvents, simplified work-up. | Green Chemistry, Process Chemistry |

| Flow Chemistry | Improved safety, higher yields, better process control, scalability. | Chemical Engineering, Process Chemistry |

| Catalyst-Free Synthesis | Avoids toxic and costly metal catalysts, cleaner product streams. | Organic Synthesis, Green Chemistry |

Exploration of Novel Catalytic Applications and Reaction Architectures

The unique electronic properties of this compound, imparted by the electron-withdrawing fluorine atoms and the reactive bromine site, make it an interesting candidate for various catalytic applications. Future research is likely to explore its potential as a ligand, a precursor to catalysts, or a key building block in the synthesis of functional materials.

Aryl halides are crucial synthetic intermediates in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov While direct catalytic applications of this compound are yet to be extensively reported, its structure suggests several possibilities:

Ligand Development: The aniline moiety can be modified to create novel ligands for transition metal catalysis. The fluorine substituents can influence the electronic properties and stability of the resulting metal complexes, potentially leading to catalysts with unique reactivity and selectivity.

Precursor to Organocatalysts: The amino group can serve as a handle for the synthesis of more complex organocatalysts. The fluorinated aromatic ring would provide a specific steric and electronic environment, which could be beneficial in asymmetric catalysis.

Synthesis of Functional Materials: Halogenated anilines are used in the synthesis of materials for various applications, including pharmaceuticals and electronics. nordmann.global For example, fluorinated anilines are being investigated for their use in hole-transporting materials for perovskite solar cells. The properties of this compound could be harnessed to create novel materials with tailored electronic and photophysical properties.

Research in catalysis is continually seeking new molecular architectures to achieve unprecedented transformations. youtube.com The combination of a reactive bromine atom for cross-coupling and an aniline group for further functionalization makes this compound a promising platform for constructing complex molecular frameworks with potential catalytic activity.

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. frontiersin.orgorganic-chemistry.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules, which is particularly valuable in drug discovery. frontiersin.org

Given its functional groups, this compound is a prime candidate for integration into MCRs. The primary amine can participate in the formation of imines, which are key intermediates in many MCRs, including:

Ugi and Passerini Reactions: These are isocyanide-based MCRs that are widely used to synthesize peptide-like structures. organic-chemistry.org The aniline component of this compound could serve as the amine input, leading to products with a polyfluorinated and brominated aromatic moiety. This would allow for the introduction of these functionalities into complex molecules in a single, efficient step.

Biginelli and Hantzsch Reactions: These classic MCRs are used to synthesize dihydropyrimidines and dihydropyridines, respectively. organic-chemistry.org While anilines are not the typical amine component in these reactions, modifications of the reaction conditions or the use of appropriate catalysts could enable the incorporation of this compound.

The bromine atom on the aromatic ring provides an additional point of diversification. The products of MCRs containing the 2-bromo-3,4,5,6-tetrafluoroanilino moiety could be further functionalized through cross-coupling reactions, opening up a vast chemical space for exploration.

| Multi-Component Reaction | Potential Role of this compound | Resulting Molecular Scaffold |

| Ugi Reaction | Amine component | α-Acylamino carboxamides |

| Passerini Reaction | Amine component (after in-situ conversion) | α-Acyloxy carboxamides |

| Biginelli Reaction | Potential amine component | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Potential amine component | Dihydropyridines |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. The application of advanced, in-situ characterization techniques to reactions involving this compound represents a significant frontier.

Future research could employ these techniques to:

Elucidate Reaction Mechanisms: By observing the appearance and disappearance of species in real-time, it is possible to gain a detailed understanding of the mechanistic pathways of reactions involving this compound. This is particularly important for complex catalytic cycles or multi-component reactions.

Optimize Reaction Conditions: In-situ monitoring allows for the rapid screening of reaction parameters such as temperature, catalyst loading, and reactant concentrations to identify optimal conditions for yield and selectivity.

Study Reaction Kinetics: Quantitative data on reaction rates can be extracted from in-situ measurements, providing insights into the factors that control the speed of the reaction. nih.gov This information is essential for scaling up reactions and for developing predictive models.

The high spectral resolution of NMR, for example, can provide rich chemical information about the species present in a reaction mixture without the need for sample work-up. nih.gov Applying such techniques to the synthesis and transformations of this compound will undoubtedly lead to a more profound understanding of its chemical behavior.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental work with computational modeling is a powerful strategy for accelerating chemical research and discovery. For a molecule like this compound, a synergistic approach can provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) is a computational method that has been successfully used to study the molecular and electronic structures, vibrational frequencies, and infrared intensities of anilines and their derivatives. researchgate.netnih.gov Future research will likely leverage these computational tools to:

Predict Reactivity and Selectivity: DFT calculations can be used to model reaction pathways and predict the most likely sites of reaction on the this compound molecule. This can help in designing experiments and targeting specific synthetic outcomes.

Understand Electronic Properties: The influence of the fluorine and bromine substituents on the electronic structure of the aniline ring can be precisely calculated. This information is crucial for understanding its behavior in catalytic reactions and for designing materials with specific electronic properties.

Guide the Design of New Molecules: Computational screening can be used to virtually design new catalysts, ligands, or materials based on the this compound scaffold. The most promising candidates can then be synthesized and tested experimentally.

By integrating computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space associated with this compound. This synergistic approach is becoming increasingly central to modern chemical research, from fundamental studies of reaction mechanisms to the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3,4,5,6-tetrafluoroaniline derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. For example, reacting this compound with cuprous 1-propanethiolate in dry DMF at 120°C for 3 hours yields thiolated derivatives (e.g., 3-phenyl fused-ring thiadiazines). Cs₂CO₃ is used as a base, achieving yields of ~30–40% . Key parameters include temperature control (120°C), stoichiometric ratios (1:1 for reactants), and stepwise addition of reagents to minimize side reactions.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization involves:

- Melting Point Analysis : mp 59–61°C (lit.) .

- Spectroscopic Techniques : NMR and FT-IR to confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹).

- Chromatography : HPLC or GC-MS to assess purity (>98%) .

- Elemental Analysis : Matches theoretical values for C₆H₂BrF₄N (MW: 243.98) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : N95 masks, gloves, and eye protection due to acute toxicity (H302, H312, H332) .

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition.

- Decomposition Risks : Avoid nitrite-based reagents (e.g., pentyl nitrite), which generate aryl radicals .

Advanced Research Questions

Q. How do hydrogen (HB) and halogen bonding (XB) propensities influence cocrystal engineering with this compound?

- Methodological Answer :

- Cocrystal Design : The compound acts as a bifunctional donor (NH₂ for HB, Br for XB). Cocrystallization with ditopic acceptors (e.g., 4,4'-bipyridine) yields 1:1 or 2:1 stoichiometric cocrystals .

- Hierarchy of Interactions :

- HB Dominance : In 4/9 cocrystals, NH···N HB prevails due to Br's weaker XB donor capacity (vs. iodine in analogs) .

- XB Participation : Br engages in type I interhalogen contacts but rarely forms XB unless competing HB is sterically hindered .

- Experimental Validation : Single-crystal X-ray diffraction confirms bonding motifs.

Q. What computational methods predict the stability of cocrystals involving halogenated anilines?

- Methodological Answer :

- Periodic DFT Calculations : Used to calculate formation energies and bond strengths. For example, NH···N HB in btfa cocrystals has ΔE ≈ −30 kJ/mol, while Br···N XB is weaker (ΔE ≈ −15 kJ/mol) .

- Competitive Analysis : DFT reveals HB is energetically favored over XB in btfa, whereas itfa (iodo analog) shows comparable HB/XB strengths .

Q. How do steric and electronic effects impact reactivity in macrocyclic syntheses?

- Methodological Answer :

- Macrocycle Formation : Condensation with isophthaloyl dichloride produces imide-linked "4 + 4" macrocycles. The electron-withdrawing fluorine substituents deactivate the benzene ring, necessitating high-temperature conditions (e.g., 150°C in DMF) .

- Steric Considerations : Fluorine atoms at 3,4,5,6 positions hinder planarization, favoring smaller macrocycles over polymers.

Data Contradiction Analysis

Q. Why does this compound predominantly form hydrogen bonds in cocrystals despite its halogen substituent?

- Methodological Answer :

- Thermodynamic vs. Kinetic Control : HB formation (NH···N) is thermodynamically favored (lower ΔG) compared to Br···N XB, as shown by DFT .

- Crystallographic Evidence : X-ray structures reveal NH···N distances of ~2.8 Å (strong HB), while Br···N contacts exceed 3.3 Å (weak/no XB) .

- Electronic Effects : Fluorine's electronegativity reduces Br's polarizability, weakening XB donor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.